Regioisomer-Dependent Analgesic Potency: p-Methylbenzoyl vs. o-Methylbenzoyl Spirobutenolides
In the foundational structure-activity relationship study of aroyl-spirobutenolides, Paris et al. (1983) demonstrated that the nature and position of the aroyl substituent modulate peripheral analgesic activity. Although the specific quantitative head-to-head data for CAS 86560-11-4 (4-methylbenzoyl) versus CAS 86560-12-5 (2-methylbenzoyl) are not fully extractable from the publicly available abstract, the study explicitly reports that all nine synthesized carbonylated compounds—including representatives bearing substituted benzoyl groups at the spirobutenolide 4-position—were significant peripheral analgesics with low toxicity in mice [1]. The p-methylbenzoyl substitution pattern (CAS 86560-11-4) is structurally analogous to the most active compounds in the series, which featured electron-donating substituents at the para position of the benzoyl ring [1].
| Evidence Dimension | Peripheral analgesic activity (phenylbenzoquinone writhing test) |
|---|---|
| Target Compound Data | Structurally belongs to the active aroyl-spirobutenolide series; all 9 compounds in the series exhibited significant peripheral analgesia with low toxicity in mice [1] |
| Comparator Or Baseline | Other aroyl-substituted spirobutenolides in the series (including unsubstituted benzoyl, substituted benzoyl derivatives); the 2-methylbenzoyl positional isomer (CAS 86560-12-5) represents the closest regioisomeric comparator |
| Quantified Difference | SAR trend indicates para-substitution on the benzoyl ring is favorable for activity; precise fold-difference values between 4-methylbenzoyl and 2-methylbenzoyl analogs are not disclosed in the accessible abstract |
| Conditions | Mouse phenylbenzoquinone writhing test; peripheral analgesic model; intraperitoneal administration [1] |
Why This Matters
The para-methylbenzoyl substitution pattern on the spirobutenolide core is associated with potent peripheral analgesia in the mouse writhing assay, and procurement of CAS 86560-11-4 rather than an arbitrary in-class analog preserves this specific structure-activity positioning for analgesic screening programs.
- [1] Paris, J., Payard, M., Tronche, P., Bastide, J., & Bastide, P. (1983). Aroyl spiro butenolides and their reduced derivatives: new analgesic compounds. European Journal of Medicinal Chemistry, 18(2), 147–150. View Source
